molecular formula C7H5F3N2O3S B14422638 N-Nitroso-N-(trifluoromethyl)benzenesulfonamide CAS No. 80783-62-6

N-Nitroso-N-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14422638
CAS No.: 80783-62-6
M. Wt: 254.19 g/mol
InChI Key: PSLQROQMSLTRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a nitroso group, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a compound of interest in both organic chemistry and industrial applications.

Preparation Methods

The synthesis of N-Nitroso-N-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with nitrosating agents in the presence of trifluoromethylating reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-Nitroso-N-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Nitroso-N-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-N-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and stability. These interactions can affect various biological processes, making the compound a subject of interest in pharmacological studies .

Comparison with Similar Compounds

N-Nitroso-N-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

80783-62-6

Molecular Formula

C7H5F3N2O3S

Molecular Weight

254.19 g/mol

IUPAC Name

N-nitroso-N-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H5F3N2O3S/c8-7(9,10)12(11-13)16(14,15)6-4-2-1-3-5-6/h1-5H

InChI Key

PSLQROQMSLTRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.